molecular formula C19H22N2O4S B2409639 N1-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034526-97-9

N1-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2409639
CAS No.: 2034526-97-9
M. Wt: 374.46
InChI Key: IHVULQKBJBVNEP-UHFFFAOYSA-N
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Description

N1-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound characterized by its unique molecular structure. This compound is part of a broader class of oxalamides, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core tetrahydronaphthalene structure. The process may include:

  • Hydroxylation: Introduction of the hydroxyl group at the 1-position of the tetrahydronaphthalene ring.

  • Methoxylation: Addition of the methoxy group at the 6-position.

  • Oxalamide Formation: Coupling of the modified tetrahydronaphthalene with thiophen-2-ylmethylamine under specific reaction conditions to form the oxalamide structure.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the hydroxyl group to a carbonyl group.

  • Reduction: Reduction of the oxalamide moiety to an amide or ester.

  • Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of amides or esters.

  • Substitution: Generation of derivatives with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to other oxalamides. Similar compounds include:

  • N1-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

  • N1-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N2-(phenylmethyl)oxalamide

These compounds share the core oxalamide structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

N'-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-14-6-7-16-13(10-14)4-2-8-19(16,24)12-21-18(23)17(22)20-11-15-5-3-9-26-15/h3,5-7,9-10,24H,2,4,8,11-12H2,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVULQKBJBVNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C(=O)NCC3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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